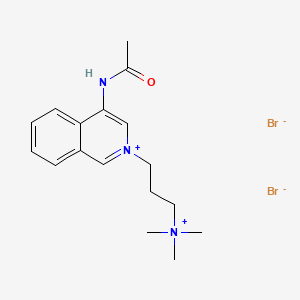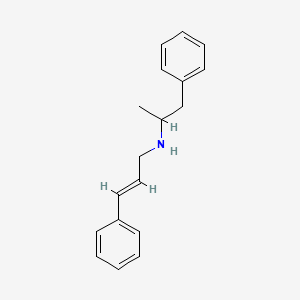
alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine: is an organic compound with the chemical formula C18H21N and a molecular weight of 251.37 g/mol . This compound is also known by other names such as N-cinnamyl-methylphenethylamine . It is a derivative of phenethylamine, a class of compounds known for their stimulant effects on the central nervous system .
Preparation Methods
The synthesis of alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine can be achieved through various methods. One common synthetic route involves the reaction of benzylamine with cinnamaldehyde under appropriate reaction conditions . Another method involves the bromination of cinnamyl alcohol using phosphorus tribromide in the presence of pyridine , followed by amination with phenylisopropylamine and subsequent crystallization with hydrochloric acid . These methods can be adjusted based on specific experimental designs and conditions.
Chemical Reactions Analysis
alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using agents like or .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary amines .
Scientific Research Applications
alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of certain chemicals and materials
Mechanism of Action
The mechanism of action of alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to act as a stimulant by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This leads to increased levels of monoamine neurotransmitters, such as dopamine and serotonin, in the synaptic cleft, resulting in enhanced neurotransmission .
Comparison with Similar Compounds
alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine can be compared with other phenethylamine derivatives, such as:
Phenethylamine: The parent compound, known for its stimulant effects.
Methamphetamine: A potent central nervous system stimulant with a similar structure but different pharmacological properties.
Amphetamine: Another stimulant with a structure closely related to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and pharmacological properties compared to other phenethylamine derivatives .
Properties
Molecular Formula |
C18H21N |
|---|---|
Molecular Weight |
251.4 g/mol |
IUPAC Name |
1-phenyl-N-[(E)-3-phenylprop-2-enyl]propan-2-amine |
InChI |
InChI=1S/C18H21N/c1-16(15-18-11-6-3-7-12-18)19-14-8-13-17-9-4-2-5-10-17/h2-13,16,19H,14-15H2,1H3/b13-8+ |
InChI Key |
NMMSKGCUFGCREC-MDWZMJQESA-N |
Isomeric SMILES |
CC(CC1=CC=CC=C1)NC/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


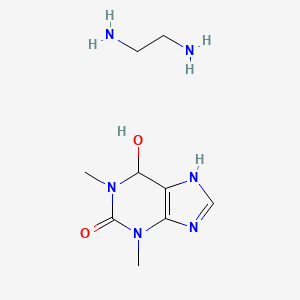
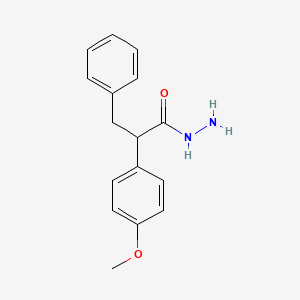
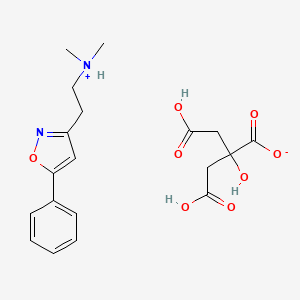
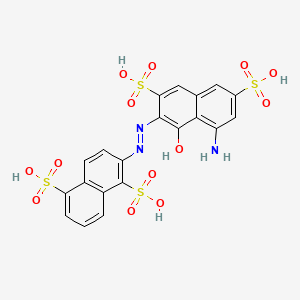
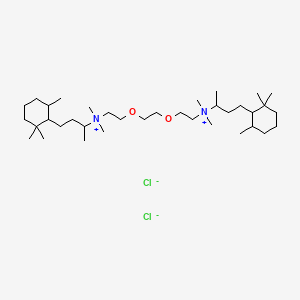
![5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768145.png)

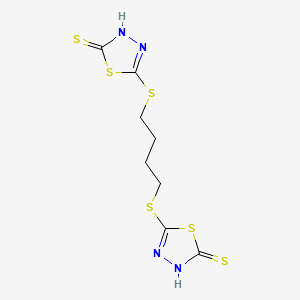
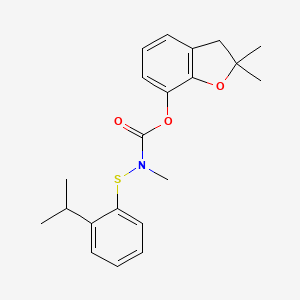
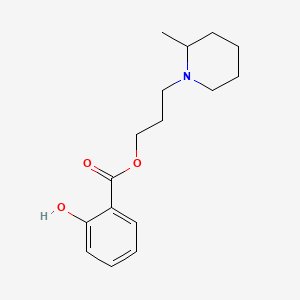
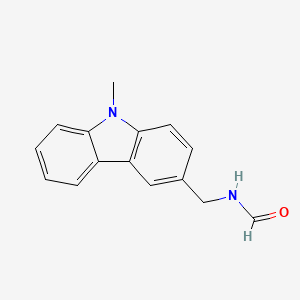
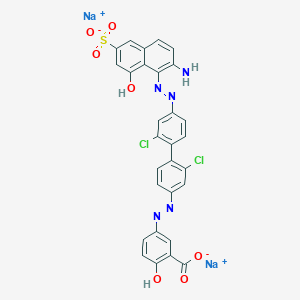
![3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide](/img/structure/B13768174.png)
